molecular formula C20H37ClN2O4S B4055654 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B4055654
M. Wt: 437.0 g/mol
InChI Key: QPOAMMIBQWXYTC-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C20H37ClN2O4S and its molecular weight is 437.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.2162565 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Sulfonamides

Sulfonamides and their derivatives, obtained from specific bicyclic and tricyclic compounds, are crucial in various chemical syntheses. For example, the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes involve complex reactions that yield products with potential applications in medicinal chemistry and materials science. These compounds demonstrate the intricate relationship between structure and reactivity, which is fundamental in designing novel chemical entities for diverse applications (Kasyan et al., 2007).

Regio- and Stereoselectivity in Chemical Reactions

Understanding the regio- and stereoselectivity of chemical reactions is crucial for developing efficient synthetic routes. Studies on the hydromethoxylation of tricyclic compounds highlight the importance of controlling these aspects to achieve desired products. Such knowledge is invaluable in the synthesis of complex molecules, including pharmaceuticals and materials (Vasin et al., 2010).

Antioxidant Properties and Biological Activities

Research on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide demonstrates the potential of certain sulfonamides as multifunctional antioxidants. These compounds exhibit binding to ions like Cu and Fe, suggesting applications in treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Synthesis of biologically active O-substituted derivatives of sulfonamides shows potential in enzyme inhibition, which is a key area in drug discovery. Such compounds have been evaluated for their activity against enzymes like lipoxygenase (LOX) and cholinesterases, indicating their potential in developing treatments for conditions such as inflammation and neurodegenerative diseases (Khalid et al., 2013).

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylmethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O4S.ClH/c1-17(2)11-15(12-18(3,4)22(17)24)21(7)27(25,26)13-20-9-8-14(10-16(20)23)19(20,5)6;/h14-15,24H,8-13H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOAMMIBQWXYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N(C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride
Reactant of Route 3
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride
Reactant of Route 4
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride
Reactant of Route 5
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride
Reactant of Route 6
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride

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